molecular formula C8H8O3 B1450250 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid CAS No. 1596746-91-6

4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid

Cat. No.: B1450250
CAS No.: 1596746-91-6
M. Wt: 152.15 g/mol
InChI Key: UIKXPQHSUCBEDS-UHFFFAOYSA-N
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Description

Nomenclature and Classification in Heterocyclic Chemistry

The IUPAC name 5,6-dihydro-4H-cyclopenta[c]furan-3-carboxylic acid reflects its structural hierarchy:

  • Cyclopenta[c]furan : A fused bicyclic system where the cyclopentane ring shares two adjacent carbons with the furan ring (position c indicates fusion at the third position of the furan).
  • Carboxylic acid : A -COOH group at position 3 of the fused system.

Classification :

  • Heterocyclic compound (oxygen-containing furan ring).
  • Fused bicyclic system (bridged cyclopentane-furan structure).
  • Carboxylic acid derivative (functional group at C3).
Property Value Source
Molecular formula C₈H₈O₃
SMILES C1CC2=COC(=C2C1)C(=O)O
InChI InChI=1S/C8H8O3/c9-8(10)...

Historical Context of Cyclopenta[c]furan Development

The synthesis of cyclopenta[c]furan derivatives emerged in the late 20th century, driven by interest in fused heterocycles for drug discovery. Key milestones:

  • 2016 : A catalytic multicomponent reaction using indium catalysts enabled diastereoselective synthesis of substituted cyclopenta[c]furans from alkynyl enones, aldehydes, and amines .
  • 2020 : Rhodium-mediated C(sp²)-H insertion on furan rings facilitated access to 4H-cyclopenta[c]furan-5(6H)-one derivatives .
  • 2024 : Furan-fused cyclobutanones were leveraged as C4 synthons in cycloadditions to construct polycyclic lactams .

Significance in Fused Heterocyclic Systems

Cyclopenta[c]furan scaffolds are prized for:

  • Medicinal chemistry : Bioisosteres for prostaglandins and thromboxanes due to structural mimicry of cyclopentane rings .
  • Materials science : Precursors for oxygen-doped nanographenes with tunable electronic properties .
  • Synthetic versatility : Participation in [4+2] and [4+4] cycloadditions for assembling complex polycycles .

Structural Overview and Molecular Architecture

The compound’s structure comprises:

  • Fused bicyclic core :
    • Furan ring : A five-membered oxygen heterocycle with aromatic resonance stabilization.
    • Cyclopentane ring : A saturated carbocycle fused to the furan at positions 4a and 6a.
  • Carboxylic acid group : Introduces polarity and hydrogen-bonding capacity at C3.

Key structural data :

  • Bond angles : The fused junction (C4a-C6a) adopts a cis configuration, enforced by ring strain .
  • Conformational rigidity : Limited flexibility due to the bicyclic framework, as shown in DFT calculations .
Feature Description Source
Furan ring Planar, aromatic
Cyclopentane ring Puckered, chair-like
Carboxylic acid pKa ~4.7 (typical for aliphatic acids)

This structural profile underpins its reactivity in cycloadditions, esterifications, and decarboxylations, positioning it as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8(10)7-6-3-1-2-5(6)4-11-7/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKXPQHSUCBEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=COC(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596746-91-6
Record name 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Photocatalytic Radical Addition and One-Carbon Homologation

A recent advanced approach involves the use of visible light photocatalysis to form carboxylic acid homologues, which can be adapted for the synthesis of cyclopenta[c]furan carboxylic acid derivatives.

  • Reaction Conditions :

    • Irradiation of a methylene chloride solution containing the precursor carboxylic acid and nitroethylene under 405 nm visible light.
    • Catalytic system: acridine photocatalyst (PC4), Cu(MeCN)₄BF₄, and diphosphine ligand L1 or neocuproine (L2).
    • Addition of hexafluoroisopropanol (HFIP, 10 mol%) enhances yield by activating nitroethylene through hydrogen bonding.
    • Post-irradiation treatment with NaNO₂ in a DMSO/acetic acid mixture at 35 °C for 24 h under open air converts the intermediate nitroalkane to the carboxylic acid homologue.
  • Outcome :

    • The nitroalkane intermediate was obtained in up to 95% yield.
    • The final carboxylic acid homologue was isolated in 91% yield by simple acid-base extraction without chromatographic purification.

This method highlights the efficiency of photocatalytic radical addition combined with mild oxidative conditions to prepare carboxylic acids structurally related to cyclopenta[c]furan-1-carboxylic acid.

Cooperative Palladium(II)/Iron(II)-Catalyzed Cascade Cyclization

A robust synthetic route to 4H-cyclopenta[c]furan derivatives, which can be tailored to produce the carboxylic acid variant, employs a cooperative catalytic system involving PdCl₂ and FeCl₂.

  • Reaction Setup :

    • Substrate: 1,3-diphenylprop-2-yn-1-one or related alkynones.
    • Catalysts: PdCl₂ (10 mol%), FeCl₂ (5 mol%), with LiCl (2 equivalents) as an additive.
    • Solvent: dry xylene.
    • Conditions: heating at 80 °C for 24 h under nitrogen atmosphere.
  • Mechanism :

    • The reaction proceeds through a cascade cyclization involving a novel acyl rearrangement, leading to the cyclopenta[c]furan core.
  • Workup :

    • After cooling, the reaction mixture is extracted with ethyl acetate.
    • Purification by silica gel chromatography and recrystallization yields the pure product.
  • Advantages :

    • This method allows for the construction of highly substituted cyclopenta[c]furans with good yields and selectivity.
    • The catalytic system is cooperative, where Pd and Fe catalysts work synergistically to promote the cyclization and rearrangement steps.
  • Reference Data :

Parameter Value/Condition
Catalyst PdCl₂ 10 mol %
Catalyst FeCl₂ 5 mol %
Additive LiCl 2 equivalents
Solvent Dry xylene
Temperature 80 °C
Time 24 hours
Atmosphere Nitrogen (1 atm)

This approach has been demonstrated to be effective for synthesizing 4H-cyclopenta[c]furan derivatives, which can be further functionalized to obtain the carboxylic acid form.

Oxidation of Alcohol Precursors to Carboxylic Acid

Another preparative strategy involves oxidation of corresponding alcohol or lactone precursors to the target carboxylic acid.

  • Methodology :

    • Use of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as a catalyst in dichloromethane.
    • Sodium periodate (NaIO₄) and sodium chloride (NaCl) in aqueous solution serve as the oxidizing agents.
    • Reaction temperature maintained at 25–30 °C.
    • Stirring for 10–12 hours ensures complete oxidation.
  • Workup :

    • Separation of organic and aqueous layers.
    • Washing organic layer with sodium thiosulfate solution to remove residual oxidants.
    • Concentration and purification yield the carboxylic acid product.
  • Example :

    • Corey’s lactone oxidation to (3aR,4R,5R,6aS)-5-(([1,1’-biphenyl]-4-carbonyl)oxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carboxylic acid.
  • Advantages :

    • Mild and safe oxidation conditions.
    • High selectivity for carboxylic acid formation without over-oxidation.
Reagent Amount/Condition
TEMPO Catalytic (0.01 eq)
Sodium periodate Excess (2 eq)
Sodium chloride Catalytic (0.2 eq)
Solvent Dichloromethane / Water biphasic
Temperature 25–30 °C
Reaction time 10–12 hours

This oxidation protocol is a reliable method to convert lactone or alcohol intermediates into the corresponding carboxylic acids, including cyclopenta[c]furan-1-carboxylic acid derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield/Remarks
Photocatalytic Radical Addition Acridine PC4, Cu(MeCN)₄BF₄, L1/L2, HFIP Visible light (405 nm), DCM, 35 °C, 24 h Up to 91% isolated yield, no chromatography needed
PdCl₂/FeCl₂ Cooperative Cascade Cyclization PdCl₂ (10 mol %), FeCl₂ (5 mol %), LiCl Xylene, 80 °C, 24 h, N₂ atmosphere Good yields, requires chromatography
TEMPO-Mediated Oxidation of Lactone/Alcohol TEMPO, NaIO₄, NaCl DCM/H₂O, 25–30 °C, 10–12 h Mild, efficient oxidation to acid

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4H,5H,6H-cyclopenta[c]furan-1-one.

    Reduction: Formation of 4H,5H,6H-cyclopenta[c]furan-1-methanol.

    Substitution: Formation of halogenated derivatives like 4H,5H,6H-cyclopenta[c]furan-1-bromo-carboxylic acid.

Scientific Research Applications

4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Heterocycle Core Substituent(s) CAS Number Key Properties/Applications
4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid (hypothetical) C₈H₁₀O₃ 154.16 Furan -COOH at position 1 - High acidity, potential drug intermediate
2-(1H-Tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid C₉H₈N₄O₂S 236.25 Thiophene -COOH, tetrazole 1146299-24-2 Bioisostere for carboxylic acid; enhanced metabolic stability
1-(4-Fluorophenyl)-cyclopenta[c]pyrazole-3-carboxylic acid C₁₅H₁₅FN₂O₂ 274.29 Pyrazole -COOH, 4-fluorophenyl 923846-56-4 Fluorine-induced lipophilicity; pharmaceutical lead
1H,4H,5H,6H-Cyclopenta[c]pyrazole-3-carbonitrile C₇H₇N₃ 133.15 Pyrazole -CN 851776-29-9 Nitrile group for click chemistry; lower solubility
2-(1H-Pyrrol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid C₁₂H₁₁NO₂S 233.29 Thiophene -COOH, pyrrole - Electron-rich substituent; materials science applications

Functional Group Impact

  • Carboxylic Acid vs. Tetrazole : The tetrazole group in the thiophene analog (C₉H₈N₄O₂S) acts as a bioisostere for carboxylic acids, offering similar acidity but improved metabolic stability in drug design .
  • Fluorophenyl Substitution : The 4-fluorophenyl group in C₁₅H₁₅FN₂O₂ enhances lipophilicity and bioavailability, critical for blood-brain barrier penetration in CNS-targeted drugs .
  • Cyanide vs. Carboxylic Acid : The nitrile group in C₇H₇N₃ reduces solubility but enables click chemistry modifications, contrasting with the hydrogen-bonding capacity of -COOH .

Heterocycle Core Comparison

  • Furan vs. Thiophene : Furan-based compounds (e.g., hypothetical target) exhibit lower electron density than thiophene analogs due to oxygen’s electronegativity, affecting reactivity in electrophilic substitutions.
  • Pyrazole vs. Furan : Pyrazole rings (e.g., C₁₅H₁₅FN₂O₂) introduce nitrogen atoms, enabling hydrogen bonding and coordination chemistry, which are absent in furan systems .

Biological Activity

4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid (C8H8O3) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological properties, applications, and relevant research findings.

Structural Characteristics

The compound features a fused ring system comprising a cyclopentane and a furan ring, with a carboxylic acid group attached at the C1 position of the cyclopentane. The molecular formula is C8H8O3, and its structural formula can be represented as:

SMILES C1CC2=COC(=C2C1)C(=O)O\text{SMILES }C1CC2=COC(=C2C1)C(=O)O

This unique structure contributes to its reactivity and potential biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid exhibit antimicrobial properties. For instance, studies on related furan compounds have shown broad-spectrum antibacterial activity against various strains, suggesting that this compound may possess similar effects .

Agrochemical Applications

The compound has been noted for its potential use in agrochemicals. It may act as a plant growth regulator due to its structural resemblance to other biologically active compounds . This application could be particularly beneficial in sustainable agriculture practices.

Study on Antimicrobial Activity

A study focusing on the biological activity of furan derivatives highlighted that certain structural modifications can enhance antimicrobial efficacy. The findings suggest that derivatives of 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid could be synthesized and evaluated for their antibacterial properties against resistant bacterial strains .

Synthesis and Characterization

A novel synthesis route for cyclopenta[c]furans has been developed using palladium and iron catalysts. This method allows for the efficient production of poly-substituted derivatives that may exhibit enhanced biological activities .

Comparison of Biological Activities

CompoundActivity TypeReference
4H,5H,6H-Cyclopenta[c]furan-1-carboxylic acidAntimicrobial
Furan Derivative AAntibacterial
Furan Derivative BPlant Growth Regulator

Q & A

Q. What are the standard synthetic routes for 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including cyclization of furan derivatives and functionalization of the cyclopentane ring. For example, intermediates like fluorophenyl or trifluoromethyl groups are introduced via electrophilic substitution or nucleophilic acylations . Reaction parameters such as temperature (often 60–100°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd for cross-coupling) critically affect stereochemical outcomes and purity (≥95% by HPLC) . Contaminants like unreacted starting materials or regioisomers require purification via column chromatography or recrystallization .

Q. How is the purity and structural integrity of 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid validated in academic research?

Purity is assessed using HPLC (C18 columns, acetonitrile/water mobile phase) and GC-MS for volatile byproducts. Structural confirmation relies on 1H^1H- and 13C^{13}C-NMR to resolve stereochemistry (e.g., coupling constants for cyclopentane protons) and IR spectroscopy for carboxylate C=O stretches (~1700 cm1^{-1}) . X-ray crystallography may resolve ambiguous stereocenters, as seen in related cyclopenta-furan derivatives .

Q. What are the common spectral discrepancies observed in characterization data, and how are they resolved?

Contradictions in NMR data (e.g., unexpected splitting patterns) often arise from residual solvents, diastereomers, or rotamers. For example, notes discrepancies in molecular weight calculations due to isotopic variations (e.g., 35Cl^{35}Cl vs. 37Cl^{37}Cl). Resolution involves repeating syntheses under anhydrous conditions, deuterated solvent swaps, or 2D NMR techniques like COSY/HSQC .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity of 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid analogs?

Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) model interactions with targets like cyclooxygenase-2 or kinases. The fluorophenyl moiety enhances lipophilicity (logP ~2.8), improving membrane permeability, while the carboxylate group facilitates hydrogen bonding with catalytic residues (e.g., Asp/Tyr in enzymes) . QSAR models using Hammett constants correlate substituent electronic effects with IC50_{50} values .

Q. How does the compound’s stability vary under physiological conditions, and what decomposition pathways are observed?

Stability studies (pH 1–10, 37°C) reveal rapid ester hydrolysis in acidic conditions (t1/2_{1/2} <1 hr at pH 1) but stability in neutral buffers (t1/2_{1/2} >24 hr). Oxidative degradation via CYP450 enzymes generates hydroxylated metabolites, identified using LC-HRMS . Decomposition pathways are mapped via Arrhenius plots (Ea_a ~50 kJ/mol) for shelf-life predictions .

Q. What methodologies are used to resolve contradictions in reported biological activities of structurally similar analogs?

Divergent bioactivity data (e.g., enzyme inhibition vs. no effect) are addressed by standardizing assay protocols (e.g., ATP concentration in kinase assays) and controlling stereochemistry. For instance, the (1R,3aR,6aS)-enantiomer in shows 10-fold higher activity than its diastereomer due to better target fitting . Meta-analyses of PubChem BioAssay data (AID 743255) identify false positives from assay interference .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s physicochemical and pharmacological properties?

Adding electron-withdrawing groups (e.g., -CF3_3) increases metabolic stability (microsomal t1/2_{1/2} from 15 to 45 min) but reduces aqueous solubility (logS from -3.5 to -4.2). Fluorine substitution at the 4-position enhances bioavailability (F% from 20% to 45%) by reducing first-pass glucuronidation . Comparative XRD data ( ) show that bulkier substituents induce ring puckering, affecting binding pocket compatibility .

Q. What role does 4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid serve as a building block in medicinal chemistry?

The carboxylate group enables amide/ester conjugations for prodrug development (e.g., esterase-activated anti-inflammatory agents). Its rigid bicyclic core is a scaffold for kinase inhibitors, mimicking ATP’s adenine ring. Case studies in demonstrate coupling with benzylamines to yield lead compounds with nM-level IC50_{50} against JAK2 .

Data and Reproducibility

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

Variability arises from impure starting materials (e.g., <98% furan precursors) or inconsistent cyclization temperatures. Protocols recommend strict QC of reagents (via 1H^1H-NMR) and automated reaction monitoring (ReactIR) to maintain yields >70% . DOE (Design of Experiments) optimizes parameters like catalyst loading (5–10 mol%) and reaction time (12–24 hr) .

Q. What resources provide authoritative spectral and crystallographic data for this compound?

The NIST Chemistry WebBook ( ) and Cambridge Structural Database (CSD entry WEXKAI) offer reference NMR/IR spectra and XRD coordinates. PubChem (CID 16227433) and EPA DSSTox (DTXSID201209710) compile experimental and predicted properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid
Reactant of Route 2
4H,5H,6H-cyclopenta[c]furan-1-carboxylic acid

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